molecular formula C18H30O B14298042 {[(Undecan-2-yl)oxy]methyl}benzene CAS No. 112476-32-1

{[(Undecan-2-yl)oxy]methyl}benzene

Cat. No.: B14298042
CAS No.: 112476-32-1
M. Wt: 262.4 g/mol
InChI Key: QTUAGTKPOLMKMO-UHFFFAOYSA-N
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Description

{[(Undecan-2-yl)oxy]methyl}benzene is an organic compound that features a benzene ring substituted with an undecan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Undecan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-undecanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of benzyl alcohol reacts with the hydroxyl group of 2-undecanol to form the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(Undecan-2-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding alkane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alkane derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

{[(Undecan-2-yl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving membrane interactions due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of {[(Undecan-2-yl)oxy]methyl}benzene involves its interaction with biological membranes. The undecan-2-yloxy group allows the compound to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The benzene ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing protein function.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simpler compound with a hydroxyl group attached to the benzene ring.

    2-Undecanol: An alcohol with a long hydrophobic chain, similar to the undecan-2-yloxy group in {[(Undecan-2-yl)oxy]methyl}benzene}.

    Benzyl ether: Compounds with ether linkages similar to this compound}.

Uniqueness

This compound is unique due to its combination of a hydrophobic alkyl chain and an aromatic benzene ring, making it suitable for applications that require both hydrophobic and aromatic interactions. This dual functionality is not commonly found in simpler compounds like benzyl alcohol or 2-undecanol.

Properties

CAS No.

112476-32-1

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

undecan-2-yloxymethylbenzene

InChI

InChI=1S/C18H30O/c1-3-4-5-6-7-8-10-13-17(2)19-16-18-14-11-9-12-15-18/h9,11-12,14-15,17H,3-8,10,13,16H2,1-2H3

InChI Key

QTUAGTKPOLMKMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)OCC1=CC=CC=C1

Origin of Product

United States

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